molecular formula C10H3Cl2FN2 B1469745 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile CAS No. 881313-89-9

2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

Cat. No. B1469745
CAS RN: 881313-89-9
M. Wt: 241.05 g/mol
InChI Key: GNNKGLQCSCJBCA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2,4-dichloro-6-fluoroquinoline is 1S/C9H4Cl2FN/c10-7-4-9(11)13-8-2-1-5(12)3-6(7)8/h1-4H . This suggests that the molecule has a quinoline core with chlorine atoms at the 2 and 4 positions, a fluorine atom at the 6 position, and a carbonitrile group at the 3 position.

Scientific Research Applications

Synthesis of Novel Halogenated Compounds

2,4-Dichloro-6-fluoroquinoline-3-carbonitrile has been utilized in the synthesis of novel halogenated compounds. For instance, Tomažič and Hynes (1992) demonstrated the preparation of various 2,4-diaminoquinazolines, including derivatives with fluorine substitutions, by reacting specific benzotrifluorides and guanidine carbonate (Tomažič & Hynes, 1992).

Optoelectronic and Nonlinear Properties

Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, providing insights into their potential application in multifunctional materials. Their study included compounds structurally related to 2,4-dichloro-6-fluoroquinoline-3-carbonitrile (Irfan et al., 2020).

Nucleophilic Substitution Reactions

Mekheimer and Kappe (1998) investigated nucleophilic substitution reactions of 2,4-dichloroquinoline-3-carbonitrile, synthesizing various novel substituted quinolines. This study highlights its versatility in producing diverse quinoline derivatives (Mekheimer & Kappe, 1998).

Chemical Synthesis and Biological Activity

El-Agrody et al. (2012) synthesized a series of 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives, showcasing the potential of 2,4-dichloro-6-fluoroquinoline-3-carbonitrile in producing compounds with antitumor activities. This application underscores the compound's relevance in medicinal chemistry (El-Agrody et al., 2012).

Synthesis of Quinoline Derivatives for Inhibitors

Green et al. (2007) developed inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor alpha (TNF-alpha) production using 4-anilino-6-aminoquinoline-3-carbonitrile derivatives. Their research indicates the application of this compound in the development of inhibitors for specific kinases (Green et al., 2007).

properties

IUPAC Name

2,4-dichloro-6-fluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl2FN2/c11-9-6-3-5(13)1-2-8(6)15-10(12)7(9)4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNKGLQCSCJBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(C(=N2)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856640
Record name 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-fluoroquinoline-3-carbonitrile

CAS RN

881313-89-9
Record name 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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